molecular formula C7H7O2S B2793641 4-Methylbenzenesulfinate CAS No. 2088-24-6; 7257-26-3

4-Methylbenzenesulfinate

Cat. No.: B2793641
CAS No.: 2088-24-6; 7257-26-3
M. Wt: 155.19
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-M
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Description

4-Methylbenzenesulfinate (C₇H₇SO₂⁻) is an organosulfur compound featuring a sulfinate group (-SO₂⁻) attached to a methyl-substituted benzene ring. Its sodium salt (sodium this compound, CAS 824-79-3) is widely used as a reagent in organic synthesis, pharmaceuticals, and materials science due to its stability and nucleophilic properties . Key applications include:

  • Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Tsuji–Trost-type reactions) .
  • Material Science: Electroplating brightening agent and curing agent for grouting materials .
  • Sulfone Synthesis: Nucleophile in thia-1,6-conjugate additions to form gem-diarylmethylsulfones .

Scientific Research Applications

Organic Synthesis

4-Methylbenzenesulfinate acts as a sulfonating agent in organic synthesis due to its strong acidity and ability to function as a leaving group in nucleophilic substitution reactions. This compound is particularly effective in synthesizing complex organic molecules from simpler precursors.

Key Applications:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including antibiotics and other therapeutics. Derivatives of this compound have shown potential in drug development by modifying nucleophiles or participating in enzyme-catalyzed reactions.
  • Agrochemicals: The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

Catalysis

In catalysis, this compound is employed as a reagent that facilitates chemical transformations. Its ability to stabilize reaction intermediates enhances the efficiency of catalytic processes, making it a critical component in various synthetic pathways.

Example Studies:

  • Researchers have explored its use in reactions involving halogenated hydroxyphenyl sulfonates, demonstrating its effectiveness in constructing functionalized molecules .
  • The compound has been utilized to develop new sulfonamide derivatives with significant biological activity, indicating its importance in both synthetic and medicinal chemistry .

The biological interactions of this compound derivatives have been extensively studied, particularly regarding their potential therapeutic applications.

Anticancer Research:

  • Recent studies have focused on designing new anticancer agents based on this compound derivatives. These compounds exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis through modulation of critical signaling pathways such as the p53 pathway .

Antimicrobial Properties:

  • Compounds derived from this compound have shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Environmental Considerations

Research into the environmental impact of this compound is ongoing. Studies are examining its degradation products and effects on aquatic life, which is crucial for assessing its safety and sustainability in industrial applications.

Data Tables

Application Area Details References
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals
CatalysisFacilitates chemical transformations
Anticancer ActivityInduces apoptosis; effective against cancer cell lines
Antimicrobial ActivityActive against various bacterial strains

Case Studies

  • Anticancer Mechanisms:
    • A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and causing cell cycle arrest through the p53 pathway .
  • Antimicrobial Testing:
    • In vitro studies revealed that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
  • Environmental Impact Assessment:
    • Ongoing research is evaluating the degradation pathways of this compound and its ecological effects, particularly concerning aquatic organisms.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Methylbenzenesulfinate derivatives, and how do reaction conditions affect yields?

Basic Research Question
this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. A general procedure involves reacting alcohols with 4-methylbenzenesulfinyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:

  • Benzyl this compound (1a) : Synthesized in 83% yield as a yellow liquid using benzyl alcohol and 4-methylbenzenesulfinyl chloride .
  • Phenethyl this compound (12a) : Achieved 83% yield via similar conditions, with NMR confirming regioselectivity at δ 7.49 (d, J = 8.1 Hz, aromatic protons) and δ 2.40 (s, methyl group) .

Key Variables Affecting Yields :

SubstrateTemperatureYieldReference
Benzyl alcoholRoom temp83%
1-PhenylethanolRoom temp40%
3-Butyn-2-ol90°C22%

Lower yields (e.g., 40% for 1-Phenylethyl derivative) may arise from steric hindrance or competing side reactions .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound compounds?

Basic Research Question
Characterization relies on:

  • 1H/13C NMR : Aromatic protons appear at δ 7.3–7.6, while sulfinate methyl groups resonate at δ ~2.40 . For example, Methyl this compound (13a) shows a singlet at δ 3.46 (CH3-O) .
  • Mass Spectrometry : ESI-MS and HRMS confirm molecular ions (e.g., [M+Na]+ at m/z 295.0946 for Benzyl derivative) .
  • Optical Rotation : Used for chiral derivatives, such as (1R,2S,5R)-menthyl sulfinate ([α]D = −190° to −204°) .

Q. How can researchers resolve contradictions in reported reactivity or yields of this compound derivatives?

Advanced Research Question
Discrepancies in data (e.g., yields ranging from 22% to 83%) require systematic analysis:

  • Substrate Effects : Electron-withdrawing groups (e.g., nitro in 4-Nitrobenzyl derivative) may stabilize intermediates, improving yields . Steric bulk (e.g., 1-Phenylethyl) reduces efficiency .
  • Temperature Control : Silver-catalyzed rearrangements at 90°C favor allenic sulfone formation over sulfinate intermediates, explaining lower yields in certain protocols .
  • Catalyst Selection : Copper(I) iodide promotes Ullmann-type couplings, while silver hexafluoroantimonate enables [3,3]-sigmatropic rearrangements .

Q. What role does this compound play in transition metal-catalyzed reactions?

Advanced Research Question
this compound acts as a sulfonylating agent or ligand in catalytic cycles:

  • Copper-Catalyzed Couplings : In Scheme 2 (Inhibitor synthesis), CuI mediates coupling between sulfinate and aryl halides at 90°C .
  • Silver-Catalyzed Rearrangements : AgSbF6 catalyzes the conversion of propargylic sulfinates (e.g., But-3-yn-2-yl derivative) to allenic sulfones via [3,3]-sigmatropic shifts .

Q. How can regioselectivity be optimized in reactions involving this compound derivatives?

Advanced Research Question
Regioselectivity is controlled by:

  • Substrate Design : Bulky groups (e.g., menthyl) direct sulfinate formation to less hindered positions .
  • Temperature : Lower temperatures (≤25°C) favor sulfinate ester formation, while higher temperatures (≥90°C) promote rearrangements or eliminations .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing selectivity for sulfinate products .

Q. What are the applications of this compound in synthesizing complex organic molecules?

Advanced Research Question
Key applications include:

  • Allen Sulfone Synthesis : Propargylic sulfinates undergo Ag-catalyzed rearrangement to allenic sulfones, valuable in medicinal chemistry .
  • Inhibitor Development : Used as intermediates in catechol-O-methyltransferase (COMT) inhibitors via coupling with quinolines .
  • Chiral Auxiliaries : Enantiopure derivatives (e.g., menthyl sulfinates) serve as chiral ligands or resolving agents .

Q. How do electronic and steric effects influence the stability of this compound derivatives?

Advanced Research Question

  • Electronic Effects : Electron-donating groups (e.g., methyl) stabilize sulfinate esters via resonance, while electron-withdrawing groups (e.g., nitro) increase electrophilicity .
  • Steric Effects : Bulky substituents (e.g., benzhydryl) reduce hydrolysis rates, enhancing shelf life .

Comparison with Similar Compounds

Salts of 4-Methylbenzenesulfinate

Structural variations in counterions significantly influence physical properties and reactivity:

Salt Counterion Yield (%) Physical State Hygroscopicity Key Applications Source
Sodium this compound Na⁺ 93–98 White solid No Cross-coupling, sulfonamide synthesis
Lithium this compound Li⁺ 93 White solid No Hydrothiolation reactions
Tetrabutylammonium this compound (C₄H₉)₄N⁺ 27 White gel No Mechanistic studies in Pd catalysis
Tetramethylammonium this compound (CH₃)₄N⁺ 87 Hygroscopic solid Yes Desulfinative cross-coupling

Key Observations :

  • Yield : Lithium and sodium salts exhibit higher yields (>90%) compared to tetrabutylammonium (27%), likely due to simplified purification .
  • Hygroscopicity : Tetramethylammonium derivatives require stringent storage conditions, limiting practicality .

Esters of this compound

Esterification with diverse alcohols alters reactivity and physical states:

Ester Substituent Yield (%) Physical State Key Features Source
Benzyl this compound (1a) Benzyl 83 Yellow liquid High yield, liquid for easy handling
4-Nitrobenzyl this compound (2a) 4-Nitrobenzyl 83 Yellow liquid Electron-withdrawing group enhances stability
Benzhydryl this compound (7a) Benzhydryl 84 White solid High melting point (162–164°C)
1-Phenylethyl this compound (8a) 1-Phenylethyl 40 Yellow liquid Lower yield due to steric hindrance
Methyl this compound (13a) Methyl 81 Yellow liquid Simplest ester, versatile in reactions

Key Observations :

  • Yield : Bulky substituents (e.g., benzhydryl) reduce yields (40% for 8a vs. 83% for 1a) .

Substituent Effects on the Aromatic Ring

Electronic and steric effects of substituents modulate reactivity:

Compound Substituent Electronic Effect Reactivity in Catalysis Source
This compound -CH₃ (electron-donating) Moderate activation High nucleophilicity in Pd-catalyzed reactions (98% yield)
4-Methoxybenzenesulfinate -OCH₃ (strongly electron-donating) Enhanced activation Potential for faster reactions (data limited)
Pyridine-2-sulfinate Heteroaromatic Electron-withdrawing Lower reactivity in Pd catalysis vs. methyl derivative

Key Observations :

  • Electron-Donating Groups : Methyl and methoxy groups enhance nucleophilicity, favoring cross-coupling reactions .
  • Heteroaromatic Substituents : Pyridine-2-sulfinate shows reduced reactivity, likely due to coordination with metal catalysts .

Properties

IUPAC Name

4-methylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJVNINSOKCNJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942998
Record name 4-Methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-20-5
Record name 4-Methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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